molecular formula C14H18O5 B2695852 Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate CAS No. 367501-39-1

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Cat. No.: B2695852
CAS No.: 367501-39-1
M. Wt: 266.293
InChI Key: OSAIFPGOISKWPO-UHFFFAOYSA-N
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Description

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate is an organic compound with the molecular formula C14H18O4. This compound is characterized by the presence of a benzoate ester group, a tert-butoxy group, and an oxoethoxy linkage. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with tert-butyl 2-oxoethyl ether. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Organic Synthesis

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Introducing additional functional groups.
  • Reduction: Converting esters to alcohols.
  • Substitution: Replacing the tert-butoxy group with other functional groups.

These reactions are essential for developing new compounds in pharmaceutical and materials science.

The compound exhibits significant biological activities, which have been explored in various studies:

  • Antimicrobial Activity: Similar benzofuran derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, likely due to membrane disruption mechanisms.
  • Anticancer Activity: In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis through caspase activation.

Pharmaceutical Development

The compound's derivatives are being investigated for their potential therapeutic applications. For example, modifications to the structure may enhance efficacy against specific diseases or improve pharmacokinetic profiles.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited antimicrobial properties against various pathogens. The mechanism was hypothesized to involve disruption of bacterial membranes, leading to cell death. This highlights its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

Research involving this compound revealed its capacity to induce apoptosis in cancer cells. A notable experiment showed that treatment with this compound led to a significant reduction in cell viability in vitro, suggesting its application in cancer therapy development.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the tert-butoxy and oxoethoxy groups makes it a versatile compound for various synthetic and research applications.

Biological Activity

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a tert-butoxy-substituted ethyl group. The presence of the tert-butoxy group may enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may alter enzyme activity, which can lead to various pharmacological effects such as anti-inflammatory or anticancer activities. For instance, compounds with similar structures have shown interactions with cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

Biological Activity and Case Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that related compounds exhibited COX-2 inhibition with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Specifically, derivatives showed IC50 values ranging from 6.71 μM to 41.59 μM, indicating significant anti-inflammatory potential .
  • Cancer Research :
    • Research on structurally similar compounds has indicated potential anticancer properties through the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme involved in cancer progression. Compounds were evaluated for their ability to inhibit cell growth in various cancer cell lines, showing promising results in terms of potency and selectivity .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies have revealed that modifications to the benzoate structure can significantly influence biological activity. For example, replacing certain substituents on the benzene ring has led to enhanced potency against specific targets, highlighting the importance of molecular structure in drug design .

Table 1: Biological Activity of Related Compounds

Compound NameTargetIC50 (μM)Reference
This compoundCOX-2TBD
Methyl 4-((6-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoateCOX-2TBD
3-(tert-Butyl)-4-hydroxyphenyl 2,4-dichlorobenzoateFXR AntagonistTBD
Various indolizine derivativesLSD1Low nanomolar range

Pharmacokinetics and Toxicity

Predictions regarding the pharmacokinetic properties of this compound suggest good oral bioavailability and low toxicity risk, making it a candidate for further development as a therapeutic agent. The ability to cross the blood-brain barrier (BBB) is also a critical factor for CNS-targeting drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate?

Methodological Answer: The synthesis typically involves esterification and etherification steps. A general approach includes:

Esterification of benzoic acid derivatives : React 3-hydroxybenzoic acid with methylating agents (e.g., methyl iodide) under basic conditions to form methyl 3-hydroxybenzoate.

Introduction of the tert-butoxy-oxoethoxy side chain : Use a coupling agent (e.g., DCC or EDCI) to attach 2-(tert-butoxy)-2-oxoacetic acid to the hydroxyl group of methyl 3-hydroxybenzoate.

Purification : Column chromatography or recrystallization isolates the product.

Example : Similar syntheses of structurally related compounds achieved yields of 70–85% using saponification (e.g., benzyl ester hydrolysis to carboxylic acid in 80% yield) .

Q. How is this compound characterized for structural confirmation?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.50 ppm), methyl ester (δ ~3.90 ppm), and aromatic protons (δ ~6.50–8.30 ppm) .
    • ¹³C NMR : Signals for carbonyl groups (δ ~165–170 ppm) and tert-butyl carbons (δ ~28 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+Na]⁺ or [M+H]⁺) with <5 ppm error .
  • Infrared (IR) Spectroscopy : Ester C=O stretches (~1720 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹).

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Control : Conduct etherification at 0–5°C to minimize side reactions (e.g., tert-butyl group cleavage) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Radical Scavengers : Add diphenylmethanol to trap tert-butoxy radicals, reducing undesired byproducts .

Case Study : A similar tert-butoxy-containing compound achieved 80% yield via saponification at 0°C with pyridine as a base .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at elevated temperatures to coalesce split peaks caused by rotational barriers .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
  • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian or ADF) .

Example : In a related benzoate ester, HMBC confirmed connectivity between the ether oxygen and aromatic ring .

Q. What are the applications of this compound in supramolecular chemistry or drug design?

Methodological Answer:

  • Host-Guest Systems : The tert-butoxy group enhances steric bulk, enabling cavity formation in foldamers or cavitands .
  • Prodrug Development : Hydrolyze the ester under physiological conditions to release bioactive moieties (e.g., anti-inflammatory agents) .
  • Polymer Synthesis : Use as a monomer for polyesters with tailored degradation profiles .

Case Study : Phenacyl benzoate derivatives serve as photo-removable protecting groups in controlled drug release .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Methodological Answer:

  • Acidic Conditions : The tert-butyl group hydrolyzes to carboxylic acid at pH < 2 .
  • Basic Conditions : Saponification of the methyl ester occurs at pH > 10, forming 3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid .
  • Photolysis : UV light (λ = 254 nm) cleaves the ester bond, releasing CO₂ and generating radicals .

Stability Table :

ConditionDegradation PathwayHalf-Life (Estimated)
pH 2 (HCl, 25°C)tert-Butyl hydrolysis2–4 hours
pH 12 (NaOH, 25°C)Ester saponification30–60 minutes
UV Light (254 nm)Radical-mediated cleavage<10 minutes

Q. What strategies resolve contradictions in mechanistic studies involving tert-butoxy intermediates?

Methodological Answer:

  • Radical Trapping Experiments : Use diphenylmethanol to confirm tert-butoxy radical formation via GC-MS detection of trapped adducts .
  • Isotopic Labeling : Synthesize ¹⁸O-labeled tert-butoxy groups to track oxygen transfer pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-limiting steps .

Example : In copper-catalyzed reactions, tert-butoxy radicals were implicated via acetone formation from β-methyl scission .

Q. How is X-ray crystallography used to determine the compound’s solid-state structure?

Methodological Answer:

  • Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect reflections up to θ ≈ 25° .
  • Structure Refinement : Software like SHELXL resolves bond lengths (e.g., C-O = 1.36–1.42 Å) and torsional angles .

Case Study : A related phenacyl benzoate exhibited C-H···π interactions in its crystal lattice, stabilizing the supramolecular assembly .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., ester hydrolysis) using B3LYP/6-31G(d) to predict activation energies .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to model reaction pathways .
  • Docking Studies : Screen interactions with enzymes (e.g., lipases) to design biocatalytic transformations .

Example : MD simulations of tert-butoxy-containing polymers revealed solvent-dependent conformational flexibility .

Properties

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-7-5-6-10(8-11)13(16)17-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAIFPGOISKWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxybenzoate (1.00 g, 6.57 mmol) in N,N-dimethylformamide (60 mL) add tert-butyl bromoacetate (1.10 mL, 7.44 mmol) followed by potassium carbonate (4.0 g, 29 mmol) of. Heat the mixture at 70° C. for 5 hours, Cool to room temperature and pour over ice. Allow the mixture to sit until all of the ice melts during which time a solid precipitates from solution. Collect the white solid by filtration, wash with water and dry on the filter pad to provide 1.49 g of 3-tert-butoxycarbonylmethoxy-benzoic acid methyl ester.
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1 g
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1.1 mL
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60 mL
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4 g
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[Compound]
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Synthesis routes and methods II

Procedure details

A solution of t-butyl bromoacetate (506 g, 2.59 mol), methyl 3-hydroxybenzoate (395 g, 2.60 mol) and potassium carbonate (789 g, 5.71 mol) in DMF (2 L) was stirred at room temperature for two hours. The reaction mixture was concentrated and then water (1 L) was added, followed by extraction with ethyl acetate (2 L). The organic layer was washed with water (1 L) twice, dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain t-butyl [3-(methoxycarbonyl)phenoxy]acetate as a colorless oil.
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506 g
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395 g
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789 g
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2 L
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